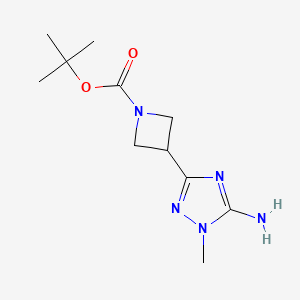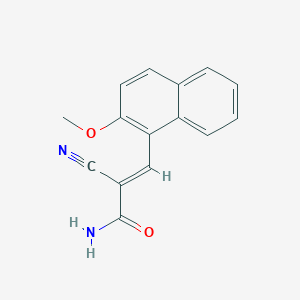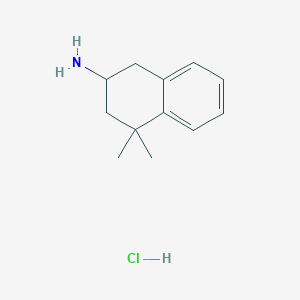
4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Polyimides and Fluorinated Derivatives
A series of new fluorinated polyimides were synthesized from a trifluoromethyl-substituted bis(ether amine) monomer, showcasing excellent thermal stability, low moisture absorption, and low dielectric constants. These materials could be used in advanced electronic applications due to their transparent, flexible, and strong film-forming abilities (Chung & Hsiao, 2008).
Synthesis and Application in Allergy Modulation
Research into 4-Amino-3,4-dihydro-2H-naphthalen-1-ones and their dimeric analogues revealed compounds with potent mast cell-stabilizing activity, highlighting potential applications in allergy and inflammation modulation (Barlow & Walsh, 2010).
Enhanced Fluorescence for Sensing Applications
A study encapsulated naphthalene molecules in a weakly emissive metal-organic framework, leading to enhanced fluorescence. This method showed potential for sensing strongly basic organic amines with high photostability and tunable sensitivity, indicating a novel approach for developing fluorescence-based sensors (Liu et al., 2016).
Proton Sponge Cations
Research on a series of substituted 1,8-bis(dimethylamino)naphthalenes explored the "buttressing" and "clothespin" effects, aiming to achieve the shortest NHN hydrogen bond. This work contributes to understanding the molecular structure and proton transfer mechanisms in proton sponge cations (Ozeryanskii et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The diverse biological activities associated with similar compounds suggest that this compound may have a broad range of molecular and cellular effects.
Propiedades
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12;/h3-6,10H,7-8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONACYDWBASHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2=CC=CC=C21)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)
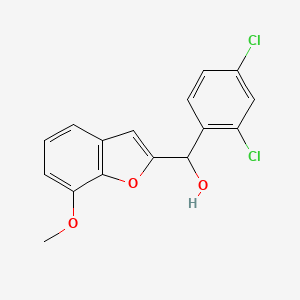
![ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2834837.png)
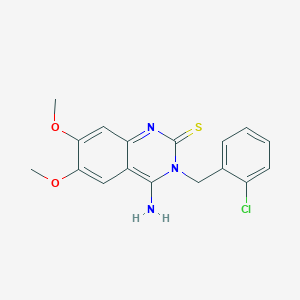
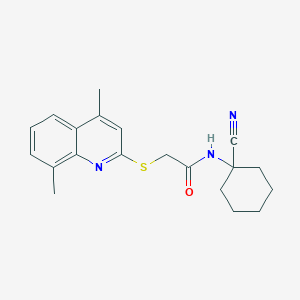
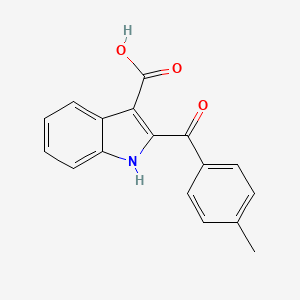
![N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2834842.png)
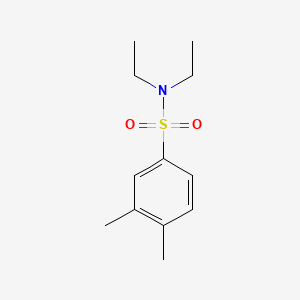


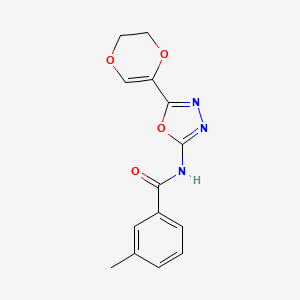
![3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2834847.png)
